molecular formula C15H9N3OS B2677531 2-phenyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 28873-45-2

2-phenyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B2677531
CAS No.: 28873-45-2
M. Wt: 279.32
InChI Key: SSYQNAXWODABQG-UHFFFAOYSA-N
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Description

2-phenyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex fused heterocyclic compound that incorporates two pharmacologically significant scaffolds: quinazolinone and 1,3,4-thiadiazole. This unique hybrid structure is of high interest in medicinal chemistry research for the exploration of new bioactive molecules. Individually, these core scaffolds are associated with a wide spectrum of biological activities. The quinazolinone moiety is a privileged structure in drug discovery, well-documented for its anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties . Similarly, the 1,3,4-thiadiazole ring system is known for its fungicidal and antibacterial effects, with studies showing that derivatives can cause significant morphological damage to pathogens and inhibit their growth . The fusion of these two rings into a single, rigid polycyclic system creates a novel chemical entity that is primarily investigated as a key intermediate in synthetic organic chemistry and as a lead compound in drug discovery campaigns. Researchers utilize this compound to develop structure-activity relationships (SAR), particularly focusing on how the fused core and its substituents influence interactions with biological targets such as enzymes and cellular receptors. Its potential application is most prominent in the development of new therapeutic agents, with research foci spanning from anticancer and antimicrobial agents to central nervous system (CNS) active compounds . This product is intended for research and development purposes in a controlled laboratory setting only.

Properties

IUPAC Name

2-phenyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3OS/c19-14-11-8-4-5-9-12(11)16-15-18(14)17-13(20-15)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYQNAXWODABQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=O)C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclization of 3-amino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with carboxylic acids and phosphorus oxychloride (POCl3). Another method involves the oxidation of 3-arylmethylidenamino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with potassium chlorate in acetic acid .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted phenyl derivatives .

Scientific Research Applications

2-phenyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. In antimicrobial studies, it is believed to inhibit the growth of microorganisms by interfering with their cellular processes. In anticancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Key SAR Trends :

  • Alkyl chains : Longer chains (e.g., propyl) enhance hydrophobic interactions, critical for Mtb inhibition .
  • Electron-withdrawing groups : Reduce activity due to destabilized enzyme binding .
  • Aromatic substituents : Phenyl groups improve π-π stacking, enhancing antiviral and antimicrobial potency .

Biological Activity

2-Phenyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-phenyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is C15H12N4SC_{15}H_{12}N_4S, with a molecular weight of approximately 284.35 g/mol. Its structure features a thiadiazole ring fused to a quinazoline system, which is crucial for its biological properties.

PropertyValue
Molecular FormulaC₁₅H₁₂N₄S
Molecular Weight284.35 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Activity

Research has demonstrated that derivatives of the quinazoline family exhibit significant antimicrobial properties. A study highlighted that compounds similar to 2-phenyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one showed moderate to high activity against various bacterial strains. This activity is attributed to the ability of these compounds to disrupt bacterial cell walls or interfere with metabolic pathways.

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies indicated that it can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, a derivative was shown to induce cell cycle arrest and promote apoptotic pathways in human cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

Antioxidant Properties

Another significant aspect of 2-phenyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is its antioxidant activity. It has been found to scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.

The biological activities of 2-phenyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound can inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Induction of Apoptosis : By activating intrinsic apoptotic pathways, it leads to programmed cell death in tumor cells.
  • Antioxidant Mechanism : The presence of thiadiazole and quinazoline moieties contributes to its ability to donate electrons and neutralize free radicals.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiadiazoloquinazoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Study 2: Antitumor Activity in Cell Lines

In another investigation focusing on breast cancer cell lines (MCF-7), treatment with 2-phenyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one led to a significant reduction in cell viability and increased apoptosis rates compared to untreated controls .

Study 3: Antioxidant Activity Assessment

An assessment of the antioxidant capacity using DPPH radical scavenging assays revealed that the compound demonstrated a strong ability to reduce oxidative stress markers in cellular models .

Q & A

Q. Advanced

  • Substituent Engineering :
    • Alkyl Chains : Propyl (C₃H₇) at the 2-position maximizes hydrophobic interactions with InhA (enoyl-ACP reductase), achieving MIC 6.5 µg/mL against Mycobacterium tuberculosis (Mtb) .
    • Electron-Donating Groups : Pyrimidin-2-ylthio substituents enhance activity compared to electron-withdrawing groups (e.g., nitro, fluoro) .
  • Docking Studies : Molecular modeling identifies key residues (e.g., Tyr158, Lys165) for hydrogen bonding and π-π stacking .

How can structure-activity relationship (SAR) studies guide the design of novel derivatives?

Advanced
SAR analysis involves systematic variation of substituents and biological testing:

Substituent (R) Anti-Mtb Activity Key Interactions
C₃H₇ (propyl)100% inhibitionHydrophobic, π-alkyl
Pyrimidin-2-ylthio85% inhibitionH-bond with NAD⁺ cofactor
NO₂8% inhibitionSteric hindrance

Q. Methodology :

  • Synthesize derivatives via S-alkylation or nucleophilic substitution.
  • Screen against Mtb H37Rv using microplate Alamar Blue assay (MIC determination) .

What computational approaches are used to identify molecular targets for this compound?

Q. Advanced

  • Molecular Docking : AutoDock/Vina software predicts binding poses in InhA’s active site. The propyl derivative shows a binding energy of −9.2 kcal/mol, forming van der Waals contacts with Phe149 and Ala198 .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns) .

How should researchers address contradictions in biological data (e.g., high antitubercular vs. low analgesic activity)?

Q. Advanced

  • Assay-Specific Factors :
    • Target Selectivity : Antitubercular activity correlates with InhA inhibition, while analgesic effects may require distinct targets (e.g., COX enzymes) .
    • Dosage and Bioavailability : Low analgesic activity in vivo () could stem from poor CNS penetration .
  • Resolution : Cross-validate using orthogonal assays (e.g., thermal nociception vs. carrageenan-induced inflammation) .

What catalytic systems improve the yield of thiadiazoloquinazolinone synthesis?

Q. Advanced

  • DES Catalysts : Diphenhydramine hydrochloride-CoCl₂·6H₂O increases yield to >85% via H-bond stabilization of intermediates .
  • Microwave Irradiation : Reduces reaction time (30 min vs. 24 h) for one-pot multicomponent syntheses .

How does the compound’s stability under physiological conditions affect drug development?

Q. Advanced

  • pH Stability : Assess via HPLC under simulated gastric (pH 2) and intestinal (pH 7.4) conditions. Thiadiazole rings are stable at pH 5–8 but hydrolyze in strong acids .
  • Metabolic Profiling : Incubate with liver microsomes to identify CYP450-mediated oxidation sites (e.g., sulfur atoms) .

What protocols are recommended for initial biological screening?

Q. Basic

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Mtb, Candida albicans, and Enterococcus faecalis .
  • Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ >100 µM indicates low toxicity) .
  • In Vivo Models : Acute toxicity in mice (OECD 423) to classify compounds under GHS Category 5 (LD₅₀ >2000 mg/kg) .

How can toxicity challenges be mitigated during preclinical development?

Q. Advanced

  • Prodrug Design : Mask reactive thiol groups with acetyl or PEGylated moieties to reduce hepatotoxicity .
  • Structural Simplification : Remove metabolically labile substituents (e.g., nitro groups) while retaining core pharmacophore .

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